1,2,8-Trichlorodibenzofuran
Description
Structure
3D Structure
Properties
CAS No. |
83704-34-1 |
|---|---|
Molecular Formula |
C12H5Cl3O |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
1,2,8-trichlorodibenzofuran |
InChI |
InChI=1S/C12H5Cl3O/c13-6-1-3-9-7(5-6)11-10(16-9)4-2-8(14)12(11)15/h1-5H |
InChI Key |
UYIGPSPCOXGBCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C=CC(=C3Cl)Cl |
Origin of Product |
United States |
Synthesis and Formation Mechanisms of 1,2,8 Trichlorodibenzofuran
De Novo Synthesis Pathways in Laboratory Settings
The deliberate synthesis of specific polychlorinated dibenzofuran (B1670420) (PCDF) congeners, such as 1,2,8-TCDF, requires precise, multi-step methods to ensure the correct placement of chlorine atoms on the dibenzofuran structure. fiveable.me While direct protocols for 1,2,8-TCDF are not extensively detailed, its synthesis relies on established chemical techniques developed for creating other specific PCDF isomers. fiveable.meresearchgate.net
Direct electrophilic chlorination of the parent dibenzofuran molecule is generally not a viable method for producing a specific isomer like 1,2,8-TCDF. tandfonline.com This approach typically results in a mixture of various chlorinated congeners with chlorine atoms distributed across both aromatic rings, such as the 2,8-dichloro and 2,3,7,8-tetrachloro derivatives. tandfonline.com To achieve regiospecificity, chemists must utilize more controlled derivatization strategies.
Creating a complex molecule like 1,2,8-TCDF from a simpler starting material is the focus of multi-step synthesis. fiveable.me This process involves a sequence of chemical reactions where intermediate compounds are formed and isolated along the way. scribd.com For PCDF synthesis, this often begins with a substituted dibenzofuran precursor to guide the chlorination to specific positions. Research has demonstrated that functionalized dibenzofurans, including 1,2,8-substituted derivatives, can be synthesized in a few steps starting from precursors like dibenzofuran-1-ol (B1274313) or dibenzofuran-4-ol. researchgate.netnih.gov This highlights the necessity of a planned, step-by-step approach to build the target molecule. fiveable.me
Aromatic substitution is a cornerstone of PCDF synthesis. To produce a specific isomer, chemists often employ methods that leverage directing groups on the aromatic ring. For example, in the synthesis of other trichlorodibenzofuran isomers, an amino group is used to direct chlorine atoms to specific locations on one of the benzene (B151609) rings. tandfonline.com A typical sequence involves the electrophilic chlorination of an aminodibenzofuran, followed by a substitutive deamination reaction, such as diazotization and subsequent treatment with a copper salt, to replace the amino group with a chlorine atom or another desired group. tandfonline.comtandfonline.com This regiospecific strategy allows for the precise construction of isomers that are difficult or impossible to obtain through direct chlorination. tandfonline.com
Unintentional Formation Mechanisms in Environmental and Industrial Processes
1,2,8-Trichlorodibenzofuran, like other PCDFs, is not intentionally manufactured for commercial use. wikipedia.orgepa.govcpcb.nic.in It is primarily formed as an unwanted byproduct from a range of thermal and chemical processes. epa.govgovinfo.govnih.govnih.gov These formation pathways generally fall into two categories: combustion-related dynamics and industrial byproduct formation. mst.dk
PCDFs are generated during the incineration of municipal, medical, and industrial waste. wikipedia.orggovinfo.govcore.ac.ukepa.gov The primary mechanism in these thermal processes is known as "de novo synthesis," which involves the formation of dioxins and furans from their fundamental elements (carbon, hydrogen, oxygen, and chlorine) on the surface of fly ash particles. mst.dkresearchgate.net This process occurs at temperatures between 250°C and 500°C and is catalyzed by metals, particularly copper. mst.dk The carbon source can be residual carbon in the fly ash itself. researchgate.net This synthesis results in a complex mixture of many different PCDF congeners, including trichlorinated isomers. researchgate.net
Table 1: Key Factors in De Novo Synthesis of PCDFs
| Factor | Description |
|---|---|
| Temperature Range | Optimal formation occurs between 250°C and 500°C. mst.dk |
| Catalysts | Metal compounds, especially copper (e.g., CuCl2), are known to be effective catalysts. mst.dkaaqr.org |
| Reactants | The synthesis proceeds from particulate carbon, a chlorine source, and oxygen. mst.dkresearchgate.net |
| Environment | The reactions typically take place on the surface of fly ash in incinerators and other combustion systems. mst.dkresearchgate.net |
PCDFs are well-known contaminants in the production of various chlorinated chemicals. cpcb.nic.inresearchgate.net They are formed as unintentional byproducts during the manufacturing of chlorophenols, chlorophenoxy herbicides, and polychlorinated biphenyls (PCBs). nih.govresearchgate.net The formation mechanism often involves the condensation of chlorophenol precursors under specific reaction conditions. wikipedia.orgresearchgate.net
Another significant industrial source is the bleaching of pulp and paper with elemental chlorine. pops.intresearchgate.netdelaware.govnih.gov In this process, PCDFs are generated through the electrophilic aromatic substitution reaction of chlorine on precursor compounds, specifically the native dibenzofuran (DBF) present in the unbleached pulp. pops.intresearchgate.net The reaction between chlorine and these precursors leads to the formation of a variety of PCDF congeners, with the specific mixture depending on the reaction conditions. pops.int
Pyrolysis Conditions and Precursor Involvement
Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a significant pathway for the formation of PCDFs. The formation of these compounds is particularly noted in temperature windows between 500 and 800°C from precursors like chlorobenzenes and chlorophenols. iafss.org
Key precursors and mechanisms include:
Chlorophenols and Chlorobenzenes: These compounds are recognized as the most direct precursors for PCDF formation. nih.govhelsinki.fi The process can involve the condensation of chlorophenols or the cyclization of polychlorinated biphenyls (PCBs) and polychlorodiphenyl ethers. nih.goviafss.org For instance, the pyrolysis of individual PCB isomers in the air at 600°C has been shown to yield specific PCDF isomers through several mechanisms, including the loss of ortho-HCl. epa.gov One such reaction pathway involves the thermochemical conversion of 2,3,5,6-Tetrachlorobiphenyl to 1,2,4-Trichlorodibenzofuran. epa.gov
Industrial Processes: The synthesis of the bactericidal agent Triclosan (2,4,4'-trichloro-2'-hydroxy diphenyl ether) has historically generated 2,4,8-trichlorodibenzofuran (B1205654) as a significant co-product. google.comgoogle.com This occurs during the hydrolysis of diazotized 2,4,4'-trichloro-2'-aminodiphenyl ether with hot, strong sulfuric acid. google.com Processes have since been developed to avoid this byproduct by using alternative intermediates like 2,4,4'-trichloro-2'-methoxydiphenyl ether. google.com
Combustion and Incineration: Fires and waste incineration provide optimal conditions for PCDF formation. iafss.orgiafss.org The combustion of organic material in the presence of chlorine sources, such as polyvinylchloride (PVC), can lead to de novo synthesis of PCDFs. nih.gov Studies on the thermal degradation of Aroclor 1254, a commercial PCB mixture, found that the optimal conditions for PCDF formation were near 675°C with 8% excess oxygen. epa.gov
Table 1: PCDF Formation from Pyrolysis of a PCB Isomer This table illustrates a specific precursor-product relationship in PCDF formation.
| Precursor Compound | Resulting PCDF Product | Proposed Reaction Mechanism | Reference |
|---|---|---|---|
| 2,3,5,6-Tetrachlorobiphenyl | 1,2,4-Trichlorodibenzofuran | Loss of Ortho-HCl | epa.gov |
Natural Formation Processes in Ecosystems
While high-temperature industrial activities are major sources, PCDDs and PCDFs can also form through natural processes, although specific evidence for the 1,2,8-trichloro isomer is less direct. researchgate.netuth.gr Low levels of these compounds have been detected in archived soil and plant samples that predate the industrial revolution, indicating natural background sources. uth.gr
Potential natural formation pathways include:
Biotic Processes: Oxidative enzymes, such as peroxidases, present in ecosystems can catalyze the coupling of chlorophenols to form dioxins. uth.gr This could be a pathway for the natural formation of some chlorinated dibenzofurans. uth.gr Furthermore, the natural formation of some PCDF congeners has been observed during composting and sewage treatment. uth.gr
Abiotic Processes: Natural combustion events like forest fires and volcanic eruptions are also recognized as sources of PCDFs. researchgate.netuth.gr For example, it is estimated that Canadian forest fires produce significant quantities of PCDDs annually. uth.gr
Microbial Action: In anaerobic environments like sediments, microbial communities can alter PCDF profiles. uth.grnih.gov While this often involves the reductive dechlorination of higher-chlorinated congeners to less-chlorinated ones, it demonstrates the role of microbes in the environmental fate of these compounds. uth.grnih.gov For instance, studies have shown the dechlorination of 2,4,8-trichlorodibenzofuran by mixed microbial cultures under specific laboratory conditions. oup.com A novel antibacterial substance, identified as a highly substituted trichlorodibenzofuran derivative, was isolated from the cellular slime mold Dictyostelium purpureum, indicating that some organisms can naturally produce complex chlorinated dibenzofuran structures. nih.gov
Theoretical and Computational Modeling of Formation Pathways
Computational chemistry, particularly Density Functional Theory (DFT), provides molecular-level insights into the complex reaction mechanisms of PCDF formation that are difficult to study experimentally. iafss.orgrsc.org These models help to determine the thermodynamics and kinetics of various formation pathways.
Precursor Reactions: DFT studies have been used to simulate the production of PCDFs from precursors like chlorobenzene (B131634). iafss.orgiafss.org These studies show that the combination of chlorobenzene with chlorophenoxy radicals, formed during oxidation, can produce PCDF precursors. iafss.org The activation enthalpies for these reactions are critical in determining the likelihood of different pathways. iafss.org
Reaction Energetics: Theoretical models calculate the energy barriers and reaction heats for different steps, such as the ring-closure of precursors, which is often a rate-determining step. rsc.org For example, in the formation of PCDFs from the self-coupling of 2-chlorophenol (B165306) radicals, the ring-closure step has a significant potential barrier. rsc.org The presence of water molecules can also influence these energy barriers. rsc.orgnih.govacs.org
Isomer Stability: Computational models are also used to predict the relative stability of different PCDF isomers based on their calculated enthalpies of formation. acs.org Studies using G3XMP2 model chemistry and DFT have rationalized the stability of PCDF isomers based on the positions of chlorine substitutions. acs.org These calculations can explain why certain isomers are more prevalent in environmental or industrial samples.
Table 2: Calculated Enthalpy Data for PCDF Formation Pathways This table presents theoretical energy values for key reaction types in PCDF formation, as determined by computational modeling.
| Reaction Type | Description | Calculated Energy Value (kcal/mol) | Reference |
|---|---|---|---|
| PCB Formation (Precursor to PCDF) | Exothermic reaction from chlorobenzene and chlorophenyl radicals. | -18.7 (Reaction Enthalpy) | iafss.orgiafss.org |
| PCDF Precursor Formation | Endothermic reaction between chlorobenzene and chlorophenoxy radicals. | +18.3 to +38.8 (Reaction Enthalpy) | iafss.org |
| PCDF Formation from 2-CPR and 2-CTPR | Potential barriers of rate-determining steps under dry conditions. | 8.88 to 14.18 (Potential Barrier) | rsc.org |
Environmental Dynamics and Geochemistry of 1,2,8 Trichlorodibenzofuran
Environmental Occurrence and Distribution Patterns
PCDFs, including trichlorodibenzofurans, are widespread environmental contaminants due to their formation in thermal and industrial processes. researchgate.net They are released into the environment through various pathways, including atmospheric emissions from incinerators and industrial facilities.
Detection in Soil, Sediment, and Air Compartments
PCDFs are ubiquitously found in soil, sediment, and air. cdc.gov Once released into the atmosphere, they can be transported over long distances and are deposited onto soil and water surfaces. scispace.com Their presence in these environmental compartments is a result of both direct deposition and partitioning from other phases.
Studies have documented the presence of various PCDF congeners in environmental samples worldwide. For instance, soil and herbage samples collected in the vicinity of a municipal solid waste incinerator showed a range of PCDF congeners. nih.gov Similarly, analysis of tree bark, which acts as a long-term passive sampler for atmospheric pollutants, has revealed the presence of numerous PCDF congeners, indicating their atmospheric distribution. acs.org While these studies confirm the general presence of PCDFs, specific concentration data for the 1,2,8-TCDF isomer are often not reported individually. Instead, concentrations are frequently reported as homologue groups or as toxic equivalents (TEQs).
Research on the degradation of a related isomer, 2,4,8-Trichlorodibenzofuran (B1205654) (2,4,8-TCDF), in soil by fungi demonstrates that these compounds can be present and are subject to microbial transformation processes. researchgate.net In one study, the fungus Cerrena sp. was shown to degrade 2,4,8-TCDF in a liquid culture medium, highlighting a potential natural attenuation pathway. researchgate.net
The following table shows concentrations of various PCDF congeners found in ambient air particulates in Delhi, India, illustrating the typical distribution of these compounds in an urban atmosphere.
| Compound Name | Concentration Range (fg m⁻³) |
| 2,3,7,8-Tetrachlorodibenzofuran (B131793) | 17 - 120 |
| 1,2,3,7,8-Pentachlorodibenzofuran | 10 - 130 |
| 2,3,4,7,8-Pentachlorodibenzofuran | 40 - 290 |
| 1,2,3,4,7,8-Hexachlorodibenzofuran | 40 - 450 |
| 1,2,3,6,7,8-Hexachlorodibenzofuran | 30 - 320 |
| 2,3,4,6,7,8-Hexachlorodibenzofuran | 10 - 150 |
| 1,2,3,7,8,9-Hexachlorodibenzofuran | 2 - 20 |
| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (B118357) | 130 - 1300 |
| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | 20 - 230 |
| Octachlorodibenzofuran | 250 - 2400 |
Data from a study on PCDF congeners in ambient air particulates in Delhi, India. scispace.com Note: 1,2,8-Trichlorodibenzofuran was not specifically listed in this dataset.
Presence in Water Bodies and Aquatic Systems
Due to their hydrophobic nature, PCDFs entering water bodies tend to associate with particulate matter and sediments. researchgate.net Their low water solubility means that concentrations in the dissolved phase are generally very low.
Studies on other TCDF isomers provide insight into their behavior in aquatic environments. For example, research on 2,3,7,8-tetrachlorodibenzofuran (2,3,7,8-TCDF) in lake enclosures showed that it was highly associated with naturally occurring particles in the water column. oup.com This suggests that other trichlorodibenzofuran isomers, including 1,2,8-TCDF, would likely exhibit similar partitioning behavior. A study investigating PCDD/PCDF distribution in the Houston Ship Channel found that concentrations were higher in suspended particulate matter compared to the dissolved phase, with TCDFs being among the detected congeners. epa.gov
Transport and Partitioning Mechanisms in Environmental Matrices
The transport and partitioning of 1,2,8-TCDF are governed by its physicochemical properties, such as its low water solubility, high octanol-water partition coefficient (Kow), and vapor pressure. These properties favor its association with organic matter in soil, sediment, and airborne particles.
Atmospheric Transport and Dispersal
PCDFs are emitted into the atmosphere from combustion sources and are primarily associated with particulate matter. scispace.com This particle-bound transport allows for their long-range atmospheric dispersal. The congener patterns of PCDFs in remote areas often differ from those near sources, reflecting the influence of atmospheric transport and deposition processes.
A study of ambient air in New Zealand found that PCDF concentrations were generally higher at urban sites compared to rural and reference sites, with levels increasing during winter months, likely due to increased emissions from domestic wood burning. environment.govt.nz This indicates that local sources can significantly impact air concentrations, which then contribute to deposition in the local environment.
Sedimentation and Sorption Processes
In aquatic systems, the strong hydrophobicity of PCDFs leads to their rapid partitioning from the water column to sediments. epa.gov This process, known as sorption, is a key factor in their environmental fate. The extent of sorption is influenced by the organic carbon content of the sediment and the specific properties of the PCDF congener.
A study on another isomer, 2,4,8-TCDF, demonstrated its effective adsorption onto activated carbon from water, a process analogous to sorption onto organic-rich sediments. researchgate.net Research in a Norwegian fjord suggested that the partitioning of PCDD/PCDFs is significantly affected by their interaction with soot-carbon in addition to natural organic matter, which enhances their sorption. epa.gov In anaerobic sediments, some PCDF congeners can undergo reductive dechlorination, a process where chlorine atoms are removed by microbial action. For example, studies on 1,2,3,4-tetrachlorodibenzofuran (B1201123) in river sediments showed its dechlorination to trichloro- and dichlorodibenzofurans. nih.gov
Bioaccumulation and Biomagnification Research in Ecological Systems
The lipophilic ("fat-loving") nature of 1,2,8-TCDF suggests a potential for bioaccumulation in living organisms. cdc.govtandfonline.com Bioaccumulation is the process by which a substance is taken up by an organism from all environmental sources (e.g., water, food, sediment) and retained.
Studies on various aquatic organisms have confirmed the bioaccumulation of PCDFs. In a study of the polychaete Hediste diversicolor in the Venice Lagoon, various PCDF congeners were found to accumulate in their tissues. frontiersin.org The study noted that less chlorinated congeners were preferentially accumulated compared to more highly chlorinated ones. Another study found evidence of bioaccumulation of 2,4,8-trichlorodibenzofuran in mussels exposed to contaminated dredged material. vliz.be
Biomagnification, the process where the concentration of a substance increases in organisms at successively higher levels in a food chain, is also a concern for persistent, lipophilic compounds like PCDFs. diva-portal.org While specific biomagnification studies on 1,2,8-TCDF are lacking, research on the broader class of PCDFs indicates that this process occurs. The selective retention of certain congeners, particularly those with chlorine atoms at the 2,3,7, and 8 positions, is a key factor in their toxicokinetics and bioaccumulation potential. tandfonline.com
The table below presents biota-to-sediment accumulation factors (BSAFs) for several PCDF congeners in the polychaete Hediste diversicolor. The BSAF indicates the ratio of the lipid-normalized concentration of the chemical in the organism to the organic carbon-normalized concentration in the sediment.
| Compound Name | Log Kow | BSAF (mean) |
| 2,3,7,8-TCDF | 6.5 | 0.141 |
| 1,2,3,7,8-PeCDF | 6.9 | 0.046 |
| 2,3,4,7,8-PeCDF | 7.1 | 0.082 |
| 1,2,3,4,7,8-HxCDF | 7.5 | 0.016 |
| 1,2,3,6,7,8-HxCDF | 7.4 | 0.016 |
| 1,2,3,7,8,9-HxCDF | 7.2 | 0.016 |
| 2,3,4,6,7,8-HxCDF | 7.6 | 0.012 |
Data from a study on PCDF bioaccumulation in Hediste diversicolor. frontiersin.org Note: this compound was not specifically listed in this dataset.
Congener-Specific Environmental Profiling and Source Apportionment
The environmental behavior and ultimate fate of polychlorinated dibenzofurans (PCDFs) are intricately linked to their specific molecular structure. Each of the 135 PCDF congeners, including this compound, exhibits unique physical and chemical properties that influence its distribution and persistence in various environmental compartments. Congener-specific analysis is a critical tool that allows scientists to move beyond measuring total PCDF concentrations to identifying the relative abundance of individual congeners in a sample. This detailed "fingerprint" provides valuable insights into the contamination sources, transport pathways, and transformation processes affecting these compounds in the environment. core.ac.uk
Environmental Profiling
Congener-specific profiling involves the detailed analysis of the pattern of PCDF congeners present in an environmental matrix such as soil, sediment, air, or biological tissues. diva-portal.org Different sources of PCDFs release unique mixtures of congeners, and these source-specific patterns can be altered by various environmental processes, including transport, degradation, and bioaccumulation. uth.gr
For instance, due to their hydrophobic nature, PCDFs strongly adsorb to sediments, which can serve as long-term sinks and historical archives of contamination. oup.com Analysis of sediment cores can reveal changes in congener profiles over time, reflecting shifts in industrial activities and emission sources. acs.org Studies of marine sediments in industrialized bays have shown that PCDF patterns can be similar to those from combustion emissions, suggesting atmospheric deposition as a major pathway. oup.com In contrast, biota samples often show a different congener profile compared to the surrounding environment. This is because certain congeners, particularly the 2,3,7,8-substituted ones, are more readily bioaccumulated and are more resistant to metabolic degradation. nih.gov
Research findings have highlighted distinct PCDF profiles in various environmental settings:
Atmospheric Samples: Long-range atmospheric transport plays a significant role in the global distribution of PCDFs. mdpi.com Analysis of air samples, particularly during events like biomass burning, can show elevated levels of specific congeners. For example, studies have identified 2,3,4,7,8-PeCDF and 2,3,7,8-TCDF as significant components of atmospheric PCDF profiles during such events. mdpi.com
Sediments: Sediment profiles often reflect a mixture of historical and ongoing inputs. In a contaminated river system, the congener distribution can vary spatially, with the highest concentrations of tetra- through octa-chlorinated congeners found near historical industrial discharge points. uri.edu For example, sediments in the Kymijoki River in Finland are heavily contaminated with PCDF congeners like 1,2,3,4,6,7,8-heptachlorodibenzofuran and octachlorodibenzofuran, which were impurities in a chlorophenol-based wood preservative manufactured locally. researchgate.net
Biota: Congener profiles in organisms like fish and frogs can differ significantly from those in sediment or soil. nih.gov Bioaccumulation is selective, favoring congeners with specific chlorine substitution patterns. Studies have shown that 2,3,7,8-substituted PCDFs are more highly accumulated than non-2,3,7,8-substituted isomers. nih.gov Furthermore, concentrations of certain PCDF congeners have been found to be higher in male frogs than in females, suggesting sex-specific differences in accumulation or elimination. nih.gov
The following table presents a conceptual overview of how PCDF homologue profiles can differ based on the environmental matrix.
Table 1: Illustrative PCDF Congener Profiles in Different Environmental Matrices
| PCDF Homologue Group | Typical Profile in Industrial Air Emissions (%) | Typical Profile in Contaminated Sediment (%) | Typical Profile in Biota (e.g., Fish) (%) |
| Tetrachlorodibenzofurans (TCDFs) | 25-40 | 15-30 | 10-25 |
| Pentachlorodibenzofurans (PeCDFs) | 20-35 | 20-35 | 25-40 |
| Hexachlorodibenzofurans (HxCDFs) | 15-25 | 20-30 | 20-35 |
| Heptachlorodibenzofurans (HpCDFs) | 5-15 | 10-20 | 5-15 |
| Octachlorodibenzofuran (OCDF) | <5 | 5-10 | <5 |
Note: This table is illustrative, based on general patterns discussed in the literature. Actual percentages can vary significantly depending on the specific location, sources, and species.
Source Apportionment
Source apportionment utilizes the detailed information from congener-specific profiles to identify and quantify the contributions of various emission sources to the PCDF contamination observed in an environmental sample. diva-portal.orgdioxin20xx.org By comparing the congener "fingerprint" in a sample to the known fingerprints of potential sources, researchers can trace the pollution back to its origins. diva-portal.org This process is often complex because environmental weathering can alter the original source profile. diva-portal.org
Major sources of PCDFs, including trichlorodibenzofurans, are well-documented and include:
Industrial and Thermal Processes: Combustion processes are a primary source of PCDFs. These include municipal solid waste incinerators, steel mills, and the burning of fossil fuels and wood. diva-portal.orgoup.comnih.gov Soot from wood-burning chimneys and fly ash from incinerators have been identified as sources of specific TCDD isomers, indicating they are likely sources for PCDF congeners as well. nih.gov
Chemical Manufacturing: PCDFs are often formed as unintentional byproducts in the production of chlorinated chemicals. diva-portal.org Technical-grade pentachlorophenol (B1679276) (PCP), a wood preservative, is a significant historical source of PCDFs, typically characterized by a dominance of highly chlorinated congeners like OCDD and OCDF. scirp.org Similarly, historical production of polychlorinated biphenyls (PCBs), such as Aroclor mixtures, also contained PCDF impurities. uri.edu
Pulp and Paper Industry: The use of elemental chlorine for bleaching pulp was a major source of PCDFs in the past, leading to contamination of aquatic sediments near mills. acs.org
Statistical models, such as Positive Matrix Factorization (PMF) and Principal Component Analysis (PCA), are powerful tools used for source apportionment. mdpi.comuri.edudioxin20xx.org These models can deconstruct a complex congener profile from an environmental sample into a combination of simpler source profiles. For example, a PMF analysis of sediments in the Passaic River identified five distinct source profiles, including contributions from Aroclor mixtures, urban runoff/wastewater, and historical manufacturing of pesticides. uri.edu
The following table provides a summary of characteristic PCDF congener patterns associated with major source types.
Table 2: Characteristic PCDF Congener Signatures from Major Emission Sources
| Source Category | Key PCDF Congeners / Profile Characteristics | References |
| Combustion (e.g., Incinerators) | Mixture of many congeners, often rich in lower-chlorinated PCDFs like TCDFs and PeCDFs. | oup.com |
| Pentachlorophenol (PCP) Production | Dominated by highly chlorinated congeners, especially Octachlorodibenzofuran (OCDF) and Heptachlorodibenzofurans (HpCDFs). | scirp.org |
| Technical PCB Mixtures (e.g., Aroclors) | Characterized by specific congeners like 2,3,7,8-TCDF and 2,3,4,7,8-PeCDF. | uri.edu |
| Chlorine Bleaching (Pulp Mills) | Historically released moderately chlorinated PCDD/Fs, such as TCDF. | acs.org |
By applying these principles, scientists can effectively trace the origins of this compound and its related compounds in the environment. This information is crucial for developing targeted strategies to manage and remediate contaminated sites and to control ongoing emissions from active sources.
Analytical Methodologies for 1,2,8 Trichlorodibenzofuran Detection and Quantification
Advanced Chromatographic Techniques
Chromatography is the cornerstone of PCDF analysis, providing the necessary separation of target analytes from complex sample matrices and from other closely related congeners.
High-Resolution Gas Chromatography (HRGC) is the definitive technique for separating individual PCDF congeners, including 1,2,8-Trichlorodibenzofuran, before their detection by mass spectrometry. epa.gov The separation is typically achieved using long capillary columns with non-polar stationary phases, such as DB-5MS. nih.govacs.org The high resolving power of these columns is essential for distinguishing between the 135 possible PCDF congeners. tandfonline.comapvma.gov.au Key aspects of HRGC application include splitless injection to ensure the transfer of the maximum amount of analyte onto the column, which is critical for achieving the low detection limits required. mdpi.com The identification of specific congeners like this compound is based on their retention times relative to isotopically labeled standards. nih.gov
Table 1: Typical HRGC Parameters for PCDF Analysis
| Parameter | Specification | Purpose |
| Column Type | Fused silica (B1680970) capillary column (e.g., 60 m DB-5MS) | Provides high-resolution separation of PCDF congeners. acs.org |
| Injection Mode | Splitless or On-Column | Maximizes analyte transfer for trace-level detection. epa.gov |
| Carrier Gas | Helium | Inert gas for transporting analytes through the column. mdpi.com |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Optimizes separation of congeners with different volatilities. acs.org |
| Detection | High-Resolution Mass Spectrometry (HRMS) | Provides sensitive and specific detection following separation. |
High-Performance Liquid Chromatography (HPLC) plays a crucial role, primarily in the sample cleanup and fractionation stages prior to HRGC/HRMS analysis. tandfonline.comepa.gov It is highly effective at separating PCDFs as a class from other polychlorinated aromatic compounds, such as polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs). usgs.gov Columns packed with porous graphitic carbon (PGC) or activated carbon are commonly used for this purpose. usgs.govnih.gov These carbon-based sorbents separate compounds based on their planarity, effectively isolating the planar PCDF molecules from non-planar interferences. tandfonline.com This cleanup step is vital for reducing matrix effects and improving the accuracy and sensitivity of the final analysis. tandfonline.com Automated HPLC systems offer the advantages of faster separations and reduced solvent consumption compared to older open-column techniques. usgs.gov
High-Resolution Mass Spectrometry (HRMS) for Identification and Quantification
High-Resolution Mass Spectrometry (HRMS) is the preferred detection method for PCDF analysis due to its exceptional sensitivity and selectivity. nih.gov When coupled with HRGC, it provides the definitive identification and quantification of this compound. keikaventures.com HRMS instruments can differentiate between molecules with the same nominal mass but different elemental compositions, which is critical for excluding isobaric interferences from compounds like chlorinated diphenyl ethers or certain PCB congeners. tandfonline.comnih.gov
The standard analytical protocol, such as U.S. EPA Method 1613, specifies the use of HRGC/HRMS for the analysis of tetra- through octa-chlorinated dioxins and furans. keikaventures.com Quantification is performed using the isotope dilution method. nih.gov In this technique, a known amount of a ¹³C-labeled analog of this compound is added to the sample before extraction. nih.gov The ratio of the response of the native analyte to its labeled counterpart is used for quantification, which corrects for any loss of analyte during the sample preparation and analysis process, ensuring highly accurate results. epa.gov
Table 2: Key HRMS Performance Criteria for PCDF Analysis
| Parameter | Requirement | Rationale |
| Mass Resolution | >10,000 | To distinguish target analytes from interfering ions of the same nominal mass. tandfonline.com |
| Detection Method | Selected Ion Monitoring (SIM) | Monitors specific, characteristic ions for PCDFs, enhancing selectivity and sensitivity. nih.gov |
| Quantification | Isotope Dilution | Uses ¹³C-labeled standards to provide highly accurate quantification by correcting for analyte loss. nih.gov |
| Detection Limits | Part-per-trillion (ppt) to part-per-quadrillion (ppq) | Necessary due to the high toxicity and low environmental concentrations of these compounds. nih.govnih.gov |
Immunochemical Assay Development and Validation for Screening
While these assays are not specific to this compound, they can quickly identify samples that may contain elevated levels of PCDFs. Samples that test positive in an immunoassay screening would then require confirmation and congener-specific quantification by a more rigorous method like HRGC/HRMS. nih.gov The validation of these kits involves comparing their results against those obtained by traditional chromatographic methods to ensure their reliability for screening purposes. nih.gov
Optimization of Sample Preparation and Extraction Methods
The goal of sample preparation is to quantitatively extract this compound from the sample matrix and remove interfering substances. nih.govscispace.com Given the complexity of matrices like soil, sediment, and biological tissues, this is a multi-step process. epa.gov Common extraction techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE). nih.govscispace.com
Following extraction, a thorough cleanup is mandatory. nih.gov This typically involves a series of column chromatography steps. tandfonline.com A common sequence includes:
Acid/Base Washing: To remove acidic and basic organic interferences. epa.gov
Alumina and Silica Gel Columns: To remove non-polar and polar interferences, respectively. nih.gov
Carbon Column Chromatography: To separate planar molecules like PCDFs from non-planar ones. publications.gc.ca
The optimization of these steps is crucial to achieve high recovery of the target analyte while efficiently removing matrix components that could interfere with the HRGC/HRMS analysis. tandfonline.com
Table 3: Common Sample Preparation and Extraction Workflow for PCDFs
| Step | Technique | Description |
| 1. Spiking | Isotope Dilution | Addition of ¹³C-labeled internal standards to the sample before extraction. |
| 2. Extraction | Soxhlet or Pressurized Liquid Extraction (PLE) | Extraction of analytes from the solid or liquid sample matrix into an organic solvent. nih.gov |
| 3. Cleanup (Multi-stage) | Liquid-Liquid Extraction & Column Chromatography | Removal of bulk interferences using acid/base washes and columns with silica, alumina, and carbon. tandfonline.comepa.gov |
| 4. Fractionation | HPLC or additional column chromatography | Separation of PCDFs from other compound classes like PCBs. usgs.gov |
| 5. Concentration | Nitrogen Evaporation | The final extract is concentrated to a small volume before injection into the GC-MS. |
Quality Assurance and Quality Control Protocols in PCDF Analysis
Strict Quality Assurance (QA) and Quality Control (QC) protocols are essential to ensure that the data generated from PCDF analysis is reliable, accurate, and defensible. epa.gov These protocols are integrated into every step of the analytical process, from sample collection to final data reporting. epa.gov Key QA/QC measures include the analysis of various blank samples (method blanks, field blanks) to check for contamination during the analytical process and in the field. acs.orgepa.gov
The use of ¹³C-labeled surrogate standards is a critical QC check to monitor the efficiency of the extraction and cleanup procedures for each sample. acs.org Certified Reference Materials (CRMs), which are materials with known concentrations of PCDFs, are analyzed alongside environmental samples to verify the accuracy of the entire analytical method. wur.nl Method Detection Limits (MDLs) are established to define the lowest concentration of an analyte that can be reliably detected. acs.org Adherence to these protocols, often outlined in a formal Quality Assurance Project Plan (QAPP), ensures the integrity of the analytical results. epa.gov
Emerging Analytical Techniques for Trace Analysis
The detection and quantification of this compound (1,2,8-TCDF) at trace levels in complex environmental and biological matrices present significant analytical challenges. Traditional methods often struggle with sensitivity and selectivity, especially in differentiating isomers. However, recent advancements in analytical instrumentation and methodologies are providing more robust and sensitive approaches for the analysis of polychlorinated dibenzofurans (PCDFs), including non-2,3,7,8-substituted congeners like 1,2,8-TCDF.
Emerging techniques focus on enhancing chromatographic separation, improving mass spectrometric detection, and streamlining sample preparation to achieve lower detection limits and higher throughput. These advancements are critical for assessing the environmental fate and potential risks associated with a broader range of PCDF congeners.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
Gas chromatography coupled with triple quadrupole mass spectrometry (GC-MS/MS) has emerged as a powerful and cost-effective alternative to traditional high-resolution mass spectrometry (HRMS) for the analysis of PCDFs. dioxin20xx.org The selectivity of MS/MS, achieved through multiple reaction monitoring (MRM), significantly reduces matrix interference, allowing for lower detection limits in complex samples. While much of the focus has been on the toxic 2,3,7,8-substituted congeners, the principles of GC-MS/MS are readily applicable to other congeners like 1,2,8-TCDF. The optimization of precursor-to-product ion transitions specific to 1,2,8-TCDF would be necessary to develop a sensitive and selective analytical method.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant increase in peak capacity and separation power compared to single-dimension GC. chemistry-matters.comchromatographyonline.com This is particularly advantageous for the analysis of complex mixtures of PCDF isomers, which are often difficult to separate using conventional chromatographic techniques. chemistry-matters.com By employing two columns with different stationary phase selectivities, GCxGC can resolve co-eluting compounds, leading to more accurate identification and quantification. When coupled with a sensitive detector like a time-of-flight mass spectrometer (TOF-MS), GCxGC can provide detailed chemical fingerprints of PCDF contamination, including the presence of less abundant congeners such as 1,2,8-TCDF.
The structured nature of GCxGC chromatograms, where chemically similar compounds elute in specific regions, can aid in the identification of unknown or unexpected PCDF congeners. chemistry-matters.com While specific applications detailing the analysis of 1,2,8-TCDF by GCxGC are not extensively reported, the technique's proven ability to separate complex isomeric mixtures suggests its high potential for this purpose.
Novel Sample Preparation and Cleanup Techniques
Effective sample preparation is crucial for achieving low detection limits in trace analysis. Traditional cleanup methods for PCDFs can be time-consuming and labor-intensive. Emerging techniques in sample preparation aim to improve efficiency and reduce solvent consumption. These include the use of automated cleanup systems and novel sorbent materials with high selectivity for planar aromatic compounds like PCDFs. Such advancements in sample cleanup can lead to cleaner extracts, reduced matrix effects, and improved analytical performance for all PCDF congeners, including 1,2,8-TCDF.
High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS)
Gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC-HR-TOF-MS) is another promising technique for the analysis of PCDFs. morressier.com HR-TOF-MS provides high-resolution, full-spectrum data, which allows for the identification and quantification of a wide range of compounds without pre-selecting target ions. morressier.com This capability is particularly useful for non-targeted screening of environmental samples to identify a broad spectrum of contaminants, including various PCDF congeners. The high mass accuracy of HR-TOF-MS aids in the confident identification of compounds based on their elemental composition.
The table below summarizes the potential performance characteristics of these emerging techniques for the analysis of trichlorodibenzofurans, based on their general capabilities for PCDF analysis. It is important to note that specific performance data for 1,2,8-TCDF are not widely available and would require method development and validation.
| Analytical Technique | Principle | Potential Advantages for 1,2,8-TCDF Analysis | Potential Detection Limits for TCDFs |
| GC-MS/MS | Gas chromatography separation followed by tandem mass spectrometry with multiple reaction monitoring. | High selectivity and sensitivity, cost-effective compared to HRMS, reduced matrix interference. | Low pg/g to fg/g range |
| GCxGC-TOF-MS | Comprehensive two-dimensional gas chromatography for enhanced separation coupled with time-of-flight mass spectrometry. | Superior chromatographic resolution of isomers, detailed chemical fingerprinting, potential for non-targeted analysis. | Low pg/g to fg/g range |
| GC-HR-TOF-MS | Gas chromatography coupled with high-resolution time-of-flight mass spectrometry. | High mass accuracy for confident identification, full-spectrum data acquisition for targeted and non-targeted screening. | Low pg/g to fg/g range |
Environmental Transformation and Degradation Pathways of 1,2,8 Trichlorodibenzofuran
Photochemical Degradation Mechanisms
Photochemical degradation, driven by solar radiation, is a primary abiotic pathway for the transformation of chlorinated dibenzofurans in the environment.
Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. For chlorinated dibenzofurans, the principal mechanism of direct photolysis is reductive dechlorination. Studies on 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), a closely related compound, have shown that it undergoes photodecomposition when exposed to sunlight. nih.gov UV irradiation of TCDF isomers results in the formation of various trichlorodibenzofurans. nih.gov This process suggests that 1,2,8-trichlorodibenzofuran would likely degrade further into dichlorodibenzofurans under similar conditions.
The rate of photolysis is influenced by the medium. For instance, the photodecomposition half-life of TCDF in pure water when exposed to sunlight was measured to be approximately 11 hours, while in river water, the half-life decreased to 5.9 hours, indicating that components within natural waters may accelerate the reaction. nih.gov A key photoproduct from the degradation of TCDF was identified as 2,3,7-trichlorodibenzofuran, confirming that the stepwise loss of chlorine atoms is a key degradation pathway. nih.gov
Photosensitized reactions involve other molecules in the environment, known as photosensitizers, which absorb light and transfer the energy to the target compound, thereby initiating its degradation. While this is a known pathway for many organic pollutants, specific research detailing photosensitized reactions for this compound is not extensively documented in scientific literature. The primary focus for polychlorinated dibenzofurans has remained on direct photolysis as the main photochemical degradation route.
Chemical Degradation Processes and Kinetic Studies
Chemical degradation involves the transformation of a compound through reactions with other chemical species present in the environment.
Oxidation is a significant chemical degradation pathway. Theoretical studies using density functional theory (DFT) have explored the reaction between 2,3,7,8-tetrachlorodibenzofuran (TCDF) and hydrogen peroxide (H₂O₂), providing insights applicable to other congeners like this compound. nih.govacs.org The proposed mechanism begins with the formation of a molecular complex between the dibenzofuran (B1670420) and H₂O₂. nih.gov This is followed by a nucleophilic attack of H₂O₂ on a carbon atom of the TCDF molecule, which, in the presence of water molecules, forms an unstable intermediate containing an O-O bond. nih.govacs.org The final step is the homolytic cleavage of this O-O bond, leading to the production of radicals and the decomposition of the parent molecule. nih.gov
These theoretical models indicate that the energy barrier for the reaction with neutral hydrogen peroxide is quite high, suggesting the process would be slow under normal environmental conditions. acs.org However, the reaction is predicted to be more feasible with the hydroperoxide anion (HO₂⁻), indicating that the degradation rate via this pathway would be pH-dependent. nih.gov
Polychlorinated dibenzofurans are generally resistant to other chemical degradation processes, such as hydrolysis, due to the lack of hydrolyzable functional groups in their stable aromatic structure. nih.gov Therefore, oxidative processes and photochemical reactions remain the most significant abiotic degradation pathways in the environment.
Microbial Biodegradation and Bioremediation Research
Microbial degradation is a critical pathway for the removal of persistent organic pollutants from the environment. Various microorganisms have demonstrated the ability to transform or mineralize chlorinated dibenzofurans.
Research has identified several bacterial strains capable of degrading a range of polychlorinated dibenzofurans (PCDFs), including trichlorinated isomers. The bacterium Sphingomonas sp. strain RW1, which is known to mineralize dibenzofuran and dibenzo-p-dioxin, can also oxidize several chlorinated derivatives. researchgate.netnih.govconsensus.app While it does not degrade more highly chlorinated congeners, it effectively transforms mono- and dichlorinated dibenzofurans and has shown activity towards 2,4,8-trichlorodibenzofuran (B1205654). researchgate.netnih.gov The degradation typically proceeds via an initial dioxygenolytic attack on either the substituted or non-substituted aromatic ring, leading to the formation of corresponding chlorinated salicylates. nih.govnih.gov
Other bacteria, such as Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10, also possess angular dioxygenases capable of acting on mono- to tri-chlorinated dibenzofurans. nih.gov The key step in this process is the cleavage of the ether bond by angular dioxygenation, which produces unstable hemiacetals that spontaneously rearomatize, effectively breaking down the dibenzofuran structure. nih.gov
Fungi have also been identified as potent degraders of PCDFs. For example, a new isolate identified as Cerrena sp. F0607 was found to degrade 2,4,8-trichlorodibenzofuran in liquid culture. researchgate.net This degradation was associated with the production of ligninolytic enzymes, particularly laccase. The process could be enhanced by inducing laccase activity with copper sulfate (B86663) (CuSO₄) or by adding mediators like 1-hydroxybenzotriazole (B26582) (HBT). researchgate.net
The table below summarizes key research findings on the microbial degradation of chlorinated dibenzofurans, with a focus on congeners relevant to this compound.
| Microorganism | Target Compound(s) | Key Enzymes/Pathways | Major Metabolites/Products | Reference |
|---|---|---|---|---|
| Sphingomonas sp. strain RW1 | 2,4,8-Trichlorodibenzofuran, Mono- and Di-chlorinated DFs | Angular Dioxygenase; Co-oxidation | Chlorinated salicylates | researchgate.netnih.gov |
| Terrabacter sp. strain DBF63 | Mono- to Tri-chlorinated DFs (e.g., 2,8-DCDF) | Dibenzofuran 4,4a-dioxygenase (DFDO) | 5-chlorosalicylic acid (from 2,8-DCDF) | nih.gov |
| Pseudomonas sp. strain CA10 | Mono- to Tri-chlorinated DFs | Carbazole (B46965) 1,9a-dioxygenase (CARDO) | Chlorinated metabolites | nih.gov |
| Cerrena sp. F0607 | 2,4,8-Trichlorodibenzofuran | Ligninolytic enzymes (Laccase, MnP) | Degradation products | researchgate.net |
Aerobic Oxidative Degradation by Bacteria
Aerobic bacteria have demonstrated the ability to degrade less chlorinated PCDFs. This process is a crucial pathway for the detoxification of these compounds in oxygen-rich environments. The degradation is typically initiated by an oxidative attack on the aromatic rings.
Role of Aromatic Hydrocarbon Dioxygenases
The initial and rate-limiting step in the aerobic bacterial degradation of many PCDFs is catalyzed by a class of enzymes known as aromatic hydrocarbon dioxygenases, specifically angular dioxygenases. These multi-component enzyme systems attack the carbon atom adjacent to the ether bridge, incorporating both atoms of molecular oxygen. This "angular dioxygenation" is critical because it leads to the cleavage of the stable ether bond, which is a key step in breaking down the dibenzofuran structure.
Studies on bacteria like Terrabacter sp. strain DBF63 and Pseudomonas sp. strain CA10 have shown that their respective dioxygenases (dibenzofuran 4,4a-dioxygenase and carbazole 1,9a-dioxygenase) can oxidize a range of mono- to tri-chlorinated dibenzofurans. The enzymes often preferentially attack the non-chlorinated ring of the molecule. However, they can also act on chlorine-substituted rings, although the efficiency of degradation tends to decrease with increasing chlorination.
Table 1: Bacterial Strains and Dioxygenase Systems Involved in PCDF Degradation
| Bacterial Strain | Dioxygenase System | Substrates Degraded (Examples) | Reference |
|---|---|---|---|
| Sphingomonas sp. RW1 | Dioxin Dioxygenase | 2-CDF, 2,8-DCDF, 4-CDF | |
| Terrabacter sp. DBF63 | Dibenzofuran 4,4a-dioxygenase (DFDO) | 2-CDF, 2,8-DCDF |
Catabolic Pathways and Intermediates
Following the initial angular dioxygenation and subsequent ether bond cleavage, the resulting unstable hemiacetal spontaneously transforms into a 2,2',3-trihydroxybiphenyl derivative. This intermediate is then subject to further enzymatic action. An extradiol dioxygenase cleaves one of the aromatic rings (a meta-cleavage), and a hydrolase completes the degradation to a chlorinated salicylic (B10762653) acid. For example, 2-chlorodibenzofuran (B1219818) is converted to 5-chlorosalicylic acid. These chlorosalicylates can be further metabolized by other microbial pathways. While this pathway is established for mono- and dichlorinated dibenzofurans, specific intermediates for 1,2,8-TCDF have not been documented.
Anaerobic Reductive Dechlorination by Microorganisms
In anaerobic environments such as contaminated sediments, reductive dechlorination is a significant degradation pathway, particularly for more highly chlorinated compounds. This process involves microorganisms using the chlorinated compound as an electron acceptor, where a chlorine atom is removed and replaced with a hydrogen atom. This biological process, sometimes termed "dehalorespiration," reduces the toxicity of the compound and can make it more susceptible to subsequent aerobic degradation.
A study on the dechlorination of 1,2,3,4-tetrachlorodibenzofuran (B1201123) (1,2,3,4-TeCDF) in river sediments demonstrated that indigenous microorganisms could remove chlorine atoms. The primary pathway observed was the removal of a lateral chlorine atom to form 1,3,4-trichlorodibenzofuran (B13748373) and 1,2,4-trichlorodibenzofuran, which were then further dechlorinated. This suggests that a similar process could occur for 1,2,8-TCDF, likely starting with the removal of one of its three chlorine atoms to produce a dichlorodibenzofuran.
Fungal Biotransformation and Enzyme Systems (e.g., Laccases, Cytochrome P450, Lignin Peroxidases)
Certain fungi, particularly white-rot fungi, are known for their ability to degrade a wide array of persistent organic pollutants, including PCDFs. This capability stems from their production of powerful, non-specific extracellular enzymes primarily involved in the degradation of lignin.
Key enzyme systems implicated in this process include:
Lignin Peroxidases (LiP) and Manganese Peroxidases (MnP): These heme-containing peroxidases generate highly reactive radicals that can oxidize complex aromatic structures non-selectively.
Laccases: These copper-containing oxidases can also oxidize a broad range of phenolic and aromatic compounds.
Cytochrome P450 Monooxygenases: This superfamily of enzymes is involved in oxidative metabolism and can hydroxylate aromatic rings, initiating degradation.
A study on the degradation of 2,4,8-trichlorodibenzofuran by the fungus Cerrena sp. F0607 found that the fungus produced all three types of ligninolytic enzymes, with laccase showing the highest activity. The presence of copper sulfate, a known laccase inducer, enhanced the degradation of the 2,4,8-TCDF. This provides strong evidence that fungal systems are capable of degrading trichlorinated dibenzofuran isomers.
Enzymatic Mechanisms of PCDF Degradation
The enzymatic degradation of PCDFs proceeds via distinct mechanisms depending on the conditions and the microorganisms involved.
Aerobic Bacterial Degradation: The mechanism is initiated by angular dioxygenation , which breaks the ether bond and opens the dibenzofuran ring structure. This is followed by a series of reactions including meta-cleavage by an extradiol dioxygenase and hydrolysis, ultimately yielding simpler, more biodegradable compounds like chlorosalicylates.
Fungal Degradation: The mechanism involves powerful, non-specific oxidative enzymes. Lignin and manganese peroxidases use hydrogen peroxide to generate high-valent metal-oxo species that oxidize the PCDF molecule by abstracting an electron, creating a radical cation. Laccases directly oxidize the substrate. This initial oxidation makes the molecule susceptible to further reactions, including ring cleavage.
Natural Attenuation and Rhizoremediation Studies
Natural attenuation refers to the reduction of contaminant concentrations in the environment through natural processes, including biological degradation, dispersion, and sorption, without human intervention. Rhizoremediation is a specific form of phytoremediation that involves the synergistic action of plants and their associated root-zone (rhizosphere) microorganisms to degrade contaminants.
A long-term study on an aged, PCDF-contaminated soil investigated the potential for natural attenuation and rhizoremediation using various plants. The study found that the presence of the grass Festuca arundinacea significantly enhanced the degradation of PCDFs compared to unplanted control soils. This treatment resulted in an 11-24% reduction in PCDF concentrations over 18 months, corresponding to degradation half-lives of 2.5 to 5.8 years for various congeners. While specific data for 1,2,8-TCDF was not reported, the results demonstrate that plant-microbe interactions can accelerate the breakdown of the PCDF class of compounds in soil. The plant roots are thought to stimulate microbial activity by releasing exudates and improving soil conditions, thereby enhancing the biodegradation of persistent pollutants.
Mechanistic Biological Interactions and Ecotoxicological Research of 1,2,8 Trichlorodibenzofuran
Aryl Hydrocarbon Receptor (AhR) Binding and Signaling Pathway Perturbation Studies
The biological effects of many halogenated aromatic hydrocarbons are initiated through their interaction with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov
Molecular Basis of AhR-Mediated Responses
The Aryl Hydrocarbon Receptor (AhR) is a cytosolic transcription factor that remains in an inactive state, bound to several co-chaperone proteins. wikipedia.org When a ligand, such as a dioxin or dibenzofuran (B1670420), enters the cell and binds to the AhR, the chaperone proteins dissociate. wikipedia.org This dissociation exposes a nuclear localization signal, prompting the ligand-receptor complex to translocate from the cytoplasm into the nucleus. wikipedia.org
Inside the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). nih.gov This newly formed AhR/ARNT complex is the active form that can bind to specific DNA sequences known as dioxin responsive elements (DREs) or xenobiotic responsive elements (XREs) located in the promoter regions of target genes. nih.govwikipedia.org The binding of the AhR/ARNT complex to these elements initiates the transcription of a battery of genes, most notably those encoding for drug-metabolizing enzymes. nih.govwhoi.edu
Agonistic and Antagonistic Effects on AhR Pathway
Specific research delineating the precise agonistic (activating) or antagonistic (inhibiting) effects of 1,2,8-trichlorodibenzofuran on the AhR signaling pathway is not extensively documented in publicly available scientific literature. The vast majority of toxicological research has centered on polychlorinated dibenzofurans (PCDFs) with chlorine atoms at the 2, 3, 7, and 8 positions, as this substitution pattern is associated with high-affinity AhR binding and significant toxicity. nih.gov
Compounds that are not substituted at all four of these lateral positions, such as this compound, are generally considered to have a much lower affinity for the AhR and consequently, a lower toxic potential. nih.gov Some non-2,3,7,8-substituted congeners or related derivatives have been investigated and found to act as weak agonists or even antagonists of the AhR pathway. For example, certain flavones have been identified as AhR antagonists. nih.gov However, without direct experimental data, the specific interaction of this compound with the AhR remains uncharacterized.
Enzyme Induction and Metabolic Pathway Alterations in Model Organisms
A primary and most sensitive downstream effect of AhR activation is the induction of xenobiotic-metabolizing enzymes. frontiersin.orgjst.go.jp This response is a key component of the cell's defense mechanism against chemical exposures. nih.gov
Cytochrome P450 Isozyme Induction (e.g., CYP1A1, CYP1A2)
The genes for Cytochrome P450 family 1, specifically CYP1A1 and CYP1A2, are hallmark target genes of the AhR signaling pathway. nih.gov Upon activation by a ligand, the AhR/ARNT complex binds to DREs in the promoter region of these genes, leading to a significant increase in their transcription. frontiersin.org This results in elevated levels of CYP1A1 and CYP1A2 enzymes, which are involved in Phase I metabolism. nih.gov These enzymes play a critical role in the metabolic activation or detoxification of numerous foreign compounds. jst.go.jpoup.com While this is the established mechanism for potent AhR agonists, specific quantitative data on the induction of CYP1A1 and CYP1A2 by this compound is not available in the literature.
Phase II Drug-Metabolizing Enzyme Modulation
Activation of the AhR is also known to influence Phase II drug-metabolizing enzymes, which are crucial for detoxifying and increasing the water solubility of metabolites for excretion. researchgate.netnih.gov These enzymes, including UDP-glucuronosyltransferases (UGTs), sulfotransfertransferases (SULTs), and glutathione (B108866) S-transferases (GSTs), conjugate endogenous molecules to the metabolites produced by Phase I reactions. nih.gov The regulation of these Phase II enzymes can be complex and may occur through both AhR-dependent and independent pathways. ualberta.ca There is a lack of specific research findings on how this compound modulates the activity or expression of these Phase II enzymes.
Comparative Toxicological Potency and Toxic Equivalency Factor (TEF) Derivations
To assess the risk of complex mixtures of dioxin-like compounds, the Toxic Equivalency Factor (TEF) methodology has been established. wikipedia.orgepa.gov This approach expresses the toxicity of individual congeners relative to the most toxic member of this class, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. wikipedia.org
The World Health Organization (WHO) has periodically convened expert panels to evaluate the available toxicological data and assign TEF values to specific dioxin-like compounds. nih.govnih.gov A compound's inclusion in the TEF scheme is based on several criteria, including structural similarity to TCDD, the ability to bind and activate the AhR, and persistence in the environment. ornl.gov Crucially, the TEF concept is applied specifically to congeners with chlorine substitutions at the 2, 3, 7, and 8 positions, as these are considered the most toxicologically relevant. nih.gov
This compound is not a 2,3,7,8-substituted congener. Consequently, it is not considered a "dioxin-like" compound in the context of global regulatory frameworks and has not been assigned a TEF value by the WHO. The table below lists the WHO-TEF values for the polychlorinated dibenzofurans (PCDFs) that are included in this system.
Interactive Data Table: WHO 2022 Toxic Equivalency Factors (TEFs) for Polychlorinated Dibenzofurans (PCDFs)
| Compound | WHO 2005 TEF | WHO 2022 TEF |
|---|---|---|
| Tetrachlorodibenzofurans | ||
| 2,3,7,8-TCDF | 0.1 | 0.11 |
| Pentachlorodibenzofurans | ||
| 1,2,3,7,8-PeCDF | 0.03 | 0.034 |
| 2,3,4,7,8-PeCDF | 0.3 | 0.14 |
| Hexachlorodibenzofurans | ||
| 1,2,3,4,7,8-HxCDF | 0.1 | 0.076 |
| 1,2,3,6,7,8-HxCDF | 0.1 | 0.046 |
| 1,2,3,7,8,9-HxCDF | 0.1 | 0.088 |
| 2,3,4,6,7,8-HxCDF | 0.1 | 0.044 |
| Heptachlorodibenzofurans | ||
| 1,2,3,4,6,7,8-HpCDF | 0.01 | 0.0053 |
| 1,2,3,4,7,8,9-HpCDF | 0.01 | 0.0028 |
| Octachlorodibenzofuran | ||
| OCDF | 0.0003 | 0.00015 |
Data sourced from the 2022 WHO reevaluation. nih.govtoxstrategies.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the biological activities and toxicities of chemicals based on their molecular structures. nih.govelsevierpure.com For polychlorinated dibenzofurans (PCDFs), these models are essential for estimating the potential hazards of the 135 different congeners, many of which have not been individually tested. researchgate.net The goal of QSAR/QSTR is to establish a mathematical relationship between the chemical structure and a specific endpoint, such as toxicity, allowing for the prediction of properties for untested compounds. nih.gov
These models are developed by calculating various molecular descriptors that quantify different aspects of a molecule's structure and then using statistical methods to correlate these descriptors with observed biological activity. elsevierpure.comresearchgate.net For complex organic molecules like PCDFs, Density Functional Theory (DFT) is a common method used to optimize molecular geometries and calculate these descriptors. researchgate.netsciencepg.com The robustness and predictive power of a QSAR/QSTR model are evaluated through rigorous internal and external validation techniques. sciencepg.com
Application of Quantum Chemical Descriptors
The toxicity of PCDF congeners is largely determined by their electronic and structural properties, which can be quantified using quantum chemical descriptors. researchgate.netresearchgate.net These descriptors are calculated using quantum mechanical methods, such as DFT, and provide detailed information about the electronic distribution and reactivity of the molecule. sciencepg.comresearchgate.netnih.gov
Studies on PCDFs and related dioxin-like compounds have successfully used a variety of quantum chemical descriptors to build predictive toxicity models. researchgate.netnih.govcdc.gov The selection of appropriate descriptors is a critical step, as they must capture the structural features responsible for the toxic mechanism, which for PCDFs is primarily mediated by binding to the Aryl Hydrocarbon Receptor (AhR). researchgate.netresearchgate.neteuropa.eu The stability and planarity of the PCDF molecule, which are influenced by the position and number of chlorine atoms, are key factors in this interaction. nih.gov Research has shown that descriptors related to molecular polarizability, hyperpolarizability, and energies of frontier molecular orbitals (HOMO and LUMO) are particularly relevant for correlating with the toxic endpoints of these compounds. researchgate.net
Table 1: Examples of Quantum Chemical Descriptors Used in PCDF Research
| Descriptor Category | Specific Descriptor Example | Relevance to Toxicity |
|---|---|---|
| Electronic Properties | Dipole Moment | Influences intermolecular interactions and binding affinity. |
| Polarizability | Relates to the molecule's ability to be distorted by an electric field, affecting binding. researchgate.net | |
| Anisotropy of Polarizability | Reflects the directional dependence of polarizability, which is important for receptor fit. researchgate.net | |
| Energetic Properties | Energy of Highest Occupied Molecular Orbital (HOMO) | Indicates the molecule's capacity to donate electrons in a reaction. |
| Energy of Lowest Unoccupied Molecular Orbital (LUMO) | Indicates the molecule's capacity to accept electrons. | |
| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. researchgate.net | |
| Thermodynamic Properties | Enthalpy of Formation | Describes the total energy of the molecule, relating to its stability. nih.gov |
| Gibbs Free Energy | Determines the spontaneity of binding interactions. nih.gov |
| Geometric Properties | Dihedral Angle | Measures the planarity of the molecule, a critical factor for fitting into the AhR binding pocket. nih.gov |
Predictive Modeling for PCDF Congeners
Predictive modeling for PCDF congeners aims to forecast their toxic effects without the need for extensive animal testing. sciencepg.comnih.govproquest.com By developing robust QSTR models based on a set of tested congeners, researchers can estimate the toxicity of other, untested members of the PCDF family. sciencepg.com These models are particularly valuable for risk assessment, as they can help prioritize which of the 135 PCDF congeners pose the greatest risk and require further investigation. wikipedia.org
The underlying principle is that all 2,3,7,8-substituted PCDFs elicit toxicity through the same mechanism: binding to the AhR. europa.eu Therefore, structural and electronic properties that govern this binding can be used to predict the relative toxic potency of different congeners. nih.gov Models have been developed that correlate quantum chemical descriptors with endpoints like the half-maximal effective concentration (EC50) for enzyme induction, a measure of toxic potency. researchgate.net These predictive models serve as crucial tools in environmental toxicology to fill data gaps and support regulatory decision-making. nih.govproquest.com
Molecular Docking and Computational Toxicology Studies
Computational toxicology integrates data and computer models to understand and predict the adverse effects of chemicals. nih.govtoxicology.org A key technique within this field is molecular docking, which simulates the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. nih.govcal-tek.eu The primary goal of molecular docking is to predict the preferred binding orientation and affinity of the ligand to the receptor. nih.gov
For PCDFs, the most important biological target is the Aryl Hydrocarbon Receptor (AhR), a transcription factor that mediates most of their toxic effects. europa.eumdpi.commdpi.com Molecular docking studies are used to investigate how different PCDF congeners, based on their unique chlorine substitution patterns, fit into the ligand-binding pocket of the AhR. mdpi.comnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com While specific docking studies for this compound are not prominent in the literature, research on other PCDF congeners has shown they can also bind to other nuclear receptors, such as the androgen receptor, suggesting additional mechanisms of endocrine disruption. nih.gov The binding affinity calculated from docking simulations can be used as a descriptor in QSAR models to predict the toxic potential of these compounds. nih.gov
In Vitro Mechanistic Studies on Cellular Responses in Model Systems
In vitro studies using cultured cells are vital for elucidating the specific molecular mechanisms through which chemicals exert their effects. While direct studies on this compound are limited, research on the closely related congener, 6-methyl-1,3,8-trichlorodibenzofuran (B56152) (MCDF), provides significant insight into the likely cellular responses. nih.gov
Studies using rat (H4IIE) and mouse (Hepa 1c1c7) hepatoma cell lines have shown that MCDF can act as an antagonist to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent dioxin-like compound. nih.gov TCDD is a strong agonist of the AhR, and its binding leads to the induction of various genes, notably those involved in xenobiotic metabolism like Cytochrome P4501A1 (CYP1A1). nih.gov The activity of CYP1A1 can be measured by the ethoxyresorufin-O-deethylase (EROD) assay. nih.gov
In these model systems, co-treatment of cells with TCDD and MCDF resulted in a concentration-dependent decrease in TCDD-induced gene expression. nih.gov This demonstrates that MCDF competitively inhibits the action of TCDD at the AhR, thereby functioning as an AhR antagonist. nih.gov This antagonistic action prevents the downstream cellular responses typically triggered by potent AhR agonists. nih.gov
Table 2: Summary of In Vitro Findings for 6-methyl-1,3,8-trichlorodibenzofuran (MCDF)
| Cell Line | Assay | Effect of TCDD (10⁻⁹ M) | Effect of MCDF (10⁻⁶ M) Alone | Effect of Co-treatment (TCDD + MCDF) |
|---|---|---|---|---|
| H4IIE (Rat Hepatoma) | CAT Activity | Strong Induction | Minimal Induction | Concentration-dependent reduction of TCDD-induced activity. nih.gov |
| Hepa 1c1c7 (Mouse Hepatoma) | CAT Activity | Strong Induction | Minimal Induction | Concentration-dependent reduction of TCDD-induced activity. nih.gov |
CAT (chloramphenicol acetyltransferase) gene expression is used as a reporter for AhR activation.
In Vivo Mechanistic Studies on Biological Responses in Non-Human Organisms
In vivo studies in non-human organisms are necessary to understand how a chemical's mechanistic actions at the cellular level translate to biological responses in a whole organism. As with in vitro research, specific data for this compound is scarce, but studies on related congeners provide a strong basis for understanding its likely effects.
Research on 6-methyl-1,3,8-trichlorodibenzofuran (MCDF) in rats corroborates the in vitro findings that it acts as an AhR antagonist. nih.gov When administered to rats, TCDD potently induces hepatic microsomal enzymes such as aryl hydrocarbon hydroxylase (AHH) and EROD, which are activities associated with CYP1A1. nih.gov Co-administration of MCDF with TCDD was shown to inhibit this induction. nih.gov This confirms that the AhR antagonism observed in cell cultures also occurs in a living organism, preventing the downstream biological response of enzyme induction. nih.gov
The AhR pathway is implicated in a wide range of toxicological effects, including developmental toxicity and disruption of endocrine signaling. wikipedia.org The ability of some PCDF congeners to act as AhR antagonists is significant, as it suggests they could potentially mitigate the effects of more potent agonists like TCDD, although they may also have their own intrinsic toxicities. Animal models have been crucial in linking AhR activation by dioxin-like congeners to downstream effects, including impacts on the renin-angiotensin system and blood pressure regulation. mdedge.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 2,3,7,8-tetrachlorodibenzo-p-dioxin | TCDD |
| 2,3,7,8-tetrachlorodibenzofuran (B131793) | TCDF |
| 6-methyl-1,3,8-trichlorodibenzofuran | MCDF |
| Polychlorinated dibenzofurans | PCDFs |
| Polychlorinated dibenzo-p-dioxins | PCDDs |
| Polychlorinated biphenyls | PCBs |
| Cytochrome P4501A1 | CYP1A1 |
| Aryl Hydrocarbon Hydroxylase | AHH |
| Ethoxyresorufin-O-deethylase | EROD |
Future Research Directions and Methodological Innovations
Development of Novel High-Throughput Analytical Techniques
The analysis of PCDFs has traditionally been a complex, costly, and time-consuming process, often limiting the number of samples that can be processed. The need for very low detection limits to assess the high toxicity of some congeners has historically driven the methodology. nih.govresearchgate.net Gas chromatography-mass spectrometry (GC-MS) has long been the standard for identifying and quantifying these compounds. nih.govresearchgate.net However, future research is focused on developing novel high-throughput analytical techniques to accelerate the screening of a large number of samples.
High-throughput experimentation (HTE) requires analytical methods that can generate data in seconds or minutes per sample, a significant increase in speed compared to traditional approaches. researchgate.net Innovations are aimed at reducing measurement time, automating sample preparation, and enhancing detection capabilities. researchgate.netnih.gov
Key areas of development include:
Advanced Mass Spectrometry: Techniques like gas chromatography with triple quadrupole mass spectrometry (GC-QqQ-MS/MS) using dynamic multiple-reaction monitoring (dMRM) offer higher sensitivity and specificity, allowing for the simultaneous analysis of multiple PCDF congeners. nih.gov
Direct-to-MS Methods: Surface-based mass spectrometry techniques, such as Direct Analysis in Real-Time (DART) and Desorption Electrospray Ionization (DESI), are capable of direct ionization of analytes with minimal sample preparation. nih.gov These methods are promising for the rapid screening of analytes in complex matrices, which is highly applicable to environmental monitoring. nih.gov
Automated Sample Preparation: The cleanup process to separate PCDFs from co-extracted materials is often a bottleneck. nih.gov Research into one-step cleanup methods and automated procedures can significantly improve the speed of analysis. nih.govgoogle.com
| Technique | Principle | Advantage for PCDF Analysis |
|---|---|---|
| GC-QqQ-MS/MS | Gas chromatography separation followed by tandem mass spectrometry for highly selective and sensitive quantification. | Improved sensitivity and specificity for complex samples; allows for simultaneous analysis of multiple congeners. nih.gov |
| DART-MS | Direct Analysis in Real-Time Mass Spectrometry; involves direct ionization of samples in an open-air environment. | Rapid screening with minimal to no sample preparation, significantly increasing throughput. nih.gov |
| Automated Cleanup Systems | Robotic systems that automate the multi-step process of extracting and cleaning samples before analysis. | Reduces manual labor and analysis time, improving reproducibility. google.com |
Advanced Computational Modeling for PCDF Environmental Fate and Biological Interactions
Computational modeling is an essential tool for predicting the behavior of chemicals like 1,2,8-Trichlorodibenzofuran, for which extensive empirical data may be lacking. These in silico methods can estimate how the compound moves through the environment and how it might interact with biological systems, helping to prioritize chemicals for further testing. nih.gov
Environmental Fate Modeling: Multimedia environmental fate models, often based on the concept of fugacity, are used to simulate the distribution and transformation of PCDFs in the environment. nih.gov These models estimate the movement of a chemical between different environmental compartments (air, water, soil, sediment) and its degradation rates. nih.gov By inputting the physical-chemical properties of this compound, such as its water solubility and vapor pressure, these models can predict its persistence and potential for long-range transport. nih.govscielo.br
Modeling Biological Interactions:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. unc.edueuropa.eu For PCDFs, QSAR can be used to predict toxicity, such as binding affinity to the Aryl hydrocarbon (Ah) receptor, which is a key mechanism for the toxicity of many dioxin-like compounds. nih.gov Developing robust QSAR models for a wide range of PCDF congeners, including less-studied ones like this compound, is a significant research goal. unc.edu
Molecular Docking: This computational technique predicts how a molecule (ligand), such as this compound, binds to a receptor protein. nih.gov Studies have used molecular docking to investigate the binding of PCDF congeners to various nuclear receptors, suggesting potential mechanisms for endocrine disruption beyond the well-documented Ah receptor pathway. nih.gov Such computational predictions can guide experimental studies to confirm these interactions. nih.govnih.gov
| Model Type | Application for this compound | Key Output/Prediction |
|---|---|---|
| Multimedia Fate Models | Predicting environmental distribution and persistence. | Concentrations in air, water, soil; degradation rates. nih.gov |
| QSAR Models | Predicting toxicity and biological activity based on chemical structure. | Toxic potency (e.g., Ah receptor binding affinity), acute toxicity (LD50). unc.edunih.gov |
| Molecular Docking | Simulating the interaction with specific biological receptors. | Binding affinity and mode of interaction with proteins like the Ah receptor or nuclear receptors. nih.gov |
Integrated Environmental and Mechanistic Studies for Comprehensive Understanding
A comprehensive understanding of the risks posed by this compound requires an integrated approach that connects its presence in the environment with its mechanisms of toxicity. tandfonline.comcdc.gov This involves linking data from environmental monitoring studies with laboratory-based mechanistic research.
Environmental studies measure the concentrations of PCDF congeners in various media, including air, water, soil, sediment, and biological tissues. epa.govfrontiersin.org This provides crucial information on exposure levels and distribution patterns. researchgate.net For instance, identifying PCDF congener profiles in soil can help pinpoint contamination sources, such as the historical use of pentachlorophenol (B1679276) (PCP) or emissions from waste incineration. scirp.orgmdpi.com
Mechanistic studies, on the other hand, investigate how PCDFs exert their toxic effects at the molecular level. tandfonline.com The primary mechanism for the most toxic congeners involves binding to and activating the Ah receptor. tandfonline.com However, research also explores other potential pathways and effects, such as endocrine disruption and impacts on bone and tooth development. nih.govnih.gov
By integrating these two areas, researchers can:
Establish causality: Link the presence of specific PCDF congeners in the environment to observed health effects in wildlife and human populations.
Improve risk assessment: Use environmental concentration data to inform the doses used in mechanistic studies, making the laboratory results more relevant to real-world exposures.
Develop biomarkers: Identify molecular or physiological changes (e.g., enzyme induction) that can serve as early indicators of exposure to PCDFs in monitored populations. nih.gov
Research into Mixture Toxicity of PCDFs with Other Persistent Organic Pollutants
In the environment, this compound does not exist in isolation but as part of a complex mixture of POPs, including other PCDFs, polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated biphenyls (PCBs). tandfonline.comresearchgate.net Assessing the toxicity of such mixtures is a major challenge, as the combined effects of the chemicals can be additive or synergistic. nih.govnih.gov
A cornerstone of assessing the risk of dioxin-like compounds is the Toxic Equivalency Factor (TEF) concept. tandfonline.comcdc.gov This approach assigns a potency value to individual PCDD, PCDF, and dioxin-like PCB congeners relative to the most toxic congener, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). tandfonline.com The total toxicity of a mixture is then calculated as the sum of the concentrations of each congener multiplied by its TEF. cdc.gov
Future research directions in mixture toxicity include:
Expanding the TEF framework: While TEFs are well-established for congeners that act through the Ah receptor, there is a need to develop similar approaches for compounds with different mechanisms of action.
Studying non-additive interactions: Investigating synergistic or antagonistic effects where the combined toxicity is greater or less than the sum of the individual components.
Using environmentally realistic mixtures: Conducting toxicity studies using extracts of POPs from environmental samples (e.g., fish liver) to better understand the effects of real-world exposure scenarios. researchgate.net This helps to account for the complex interactions of dozens or hundreds of chemicals present in the environment. researchgate.nettandfonline.com
Investigation of Emerging PCDF Congeners and Their Research Implications
Much of the historical research on PCDFs has focused on the 17 congeners with chlorine atoms in the 2, 3, 7, and 8 positions, as these are considered the most toxic. nih.gov However, there are 135 PCDF congeners in total, and many of the non-2,3,7,8-substituted congeners, such as this compound, are also found in environmental and biological samples. researchgate.netnih.gov
The potential toxicity and environmental behavior of these "emerging" or less-studied congeners are largely unknown. For example, some non-2,3,7,8-substituted congeners, like 6-methyl-1,3,8-trichlorodibenzofuran (B56152), have been shown to act as antagonists to the toxic effects of TCDD and exhibit antiestrogenic activity, demonstrating that congeners can have complex biological activities beyond simple Ah-receptor agonism. nih.govnih.gov
Future research must focus on:
Comprehensive analysis: Developing analytical methods capable of separating and quantifying a wider range of PCDF congeners in environmental samples. epa.gov
Source identification: Identifying the sources and formation pathways of less common congeners to better control their release into the environment. scirp.org
Additionally, research is needed on other halogenated dibenzofurans, such as polybrominated or mixed bromo/chloro congeners, which may be present in the environment but are not routinely monitored. epa.gov A full understanding of the risks posed by dibenzofurans requires a more complete characterization of all congeners present in the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
